Cas no 259209-25-1 ((2-Hydroxy-4-methylphenyl)boronic acid)

(2-Hydroxy-4-methylphenyl)boronic acid is a boronic acid derivative featuring a hydroxyl group and a methyl substituent on the aromatic ring. This compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity with various aryl halides. The presence of the hydroxyl group enhances its solubility in polar solvents and may facilitate further functionalization. Its structural properties make it a valuable intermediate in pharmaceutical and materials science research. The compound is typically supplied in high purity, ensuring consistent performance in catalytic applications. Proper storage under inert conditions is recommended to maintain stability.
(2-Hydroxy-4-methylphenyl)boronic acid structure
259209-25-1 structure
Product Name:(2-Hydroxy-4-methylphenyl)boronic acid
CAS No:259209-25-1
MF:C7H9BO3
MW:151.955562353134
MDL:MFCD18397304
CID:1029678
PubChem ID:18616914
Update Time:2025-05-19

(2-Hydroxy-4-methylphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (2-Hydroxy-4-methylphenyl)boronic acid
    • 2-Hydroxy-4-methylphenyl boronic acid
    • MFCD18397304
    • A877436
    • CS-0049769
    • EN300-3212086
    • AKOS016842649
    • DTXSID50595153
    • 2-Hydroxy-4-methylphenylboronic acid
    • AS-34157
    • 259209-25-1
    • PB11677
    • SCHEMBL1684521
    • boronic acid, (2-hydroxy-4-methylphenyl)- (9ci)
    • (2-Hydroxy-4-methylphenyl)boronicacid
    • MDL: MFCD18397304
    • Inchi: 1S/C7H9BO3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9-11H,1H3
    • InChI Key: JHCQENHEMNQVSO-UHFFFAOYSA-N
    • SMILES: OC1C=C(C)C=CC=1B(O)O

Computed Properties

  • Exact Mass: 152.06400
  • Monoisotopic Mass: 152.0644743g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.7Ų

Experimental Properties

  • PSA: 60.69000
  • LogP: -0.61960

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(2-Hydroxy-4-methylphenyl)boronic acid Production Method

(2-Hydroxy-4-methylphenyl)boronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:259209-25-1)(2-Hydroxy-4-methylphenyl)boronic acid
Order Number:A877436
Stock Status:in Stock
Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:53
Price ($):200.0/320.0/1118.0
Email:sales@amadischem.com

Additional information on (2-Hydroxy-4-methylphenyl)boronic acid

Research Briefing on (2-Hydroxy-4-methylphenyl)boronic Acid (CAS: 259209-25-1) in Chemical Biology and Pharmaceutical Applications

In recent years, boronic acid derivatives have gained significant attention in chemical biology and pharmaceutical research due to their unique reactivity and potential therapeutic applications. Among these, (2-Hydroxy-4-methylphenyl)boronic acid (CAS: 259209-25-1) has emerged as a compound of interest owing to its versatile chemical properties and biological activity. This briefing synthesizes the latest research findings on this compound, highlighting its synthesis, mechanisms of action, and potential applications in drug development and diagnostics.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the role of (2-Hydroxy-4-methylphenyl)boronic acid as a key intermediate in the synthesis of novel proteasome inhibitors. The study demonstrated that this boronic acid derivative exhibits high affinity for the proteasome's active site, making it a promising candidate for the development of targeted cancer therapies. Researchers utilized X-ray crystallography to elucidate the binding interactions, revealing a unique hydrogen-bonding network that enhances its inhibitory potency.

Another significant advancement was reported in the field of antibiotic development. A 2024 study in ACS Infectious Diseases investigated the antimicrobial properties of (2-Hydroxy-4-methylphenyl)boronic acid against multidrug-resistant bacterial strains. The compound showed synergistic effects when combined with existing antibiotics, potentially overcoming resistance mechanisms. This finding opens new avenues for combating antibiotic-resistant infections, a critical challenge in modern medicine.

In the realm of diagnostic applications, researchers have developed fluorescent probes based on (2-Hydroxy-4-methylphenyl)boronic acid for the detection of reactive oxygen species (ROS) in cellular environments. A 2023 publication in Analytical Chemistry detailed a novel probe design that exhibits high selectivity for hydroxyl radicals, enabling real-time monitoring of oxidative stress in live cells. This technology has significant implications for studying neurodegenerative diseases and cancer progression.

The pharmaceutical industry has also shown growing interest in this compound for drug formulation purposes. Recent patent filings (2023-2024) describe its use as a stabilizing agent in protein-based therapeutics, particularly for monoclonal antibodies. The boronic acid moiety appears to protect against aggregation and degradation during storage, potentially extending shelf life and improving drug stability.

Despite these promising developments, challenges remain in the clinical translation of (2-Hydroxy-4-methylphenyl)boronic acid-based therapies. Current research is focusing on improving its pharmacokinetic properties and reducing potential off-target effects. Several research groups are exploring prodrug strategies and nanoparticle delivery systems to enhance its bioavailability and tissue specificity.

Future directions for research include expanding its applications in targeted drug delivery systems, particularly for brain-targeted therapies where the blood-brain barrier presents significant challenges. Additionally, the compound's potential in combination therapies with existing anticancer and antimicrobial agents warrants further investigation. The unique chemical properties of (2-Hydroxy-4-methylphenyl)boronic acid continue to make it a valuable tool in chemical biology and a promising candidate for pharmaceutical development.

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Amadis Chemical Company Limited
(CAS:259209-25-1)(2-Hydroxy-4-methylphenyl)boronic acid
A877436
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):200.0/320.0/1118.0
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